molecular formula C10H13N3O3 B2769610 N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide CAS No. 2094299-51-9

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide

Cat. No. B2769610
CAS RN: 2094299-51-9
M. Wt: 223.232
InChI Key: FIHPUXQKGAJMMT-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . They contain two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through various methods. For instance, a new family of energetic ionic salts containing a 1,2,4-oxadiazole ring was synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole (NOA) with sodium dichloroisocyanurate (SDCI) .


Molecular Structure Analysis

The molecular structures of 1,2,4-oxadiazole derivatives can be characterized by 1H and 13C NMR, MS, and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their structure. For instance, some compounds exhibit low impact sensitivities and good stability .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary widely depending on their structure and the biological target. For example, some 1,3,4-oxadiazole derivatives have been described as effective against different bacterial pathogens .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives would depend on their specific structure and properties. Some compounds may have significant biological activity, which could pose safety concerns .

properties

IUPAC Name

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-8(14)12-10(3-5-15-6-4-10)9-11-7-16-13-9/h2,7H,1,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPUXQKGAJMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOCC1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide

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